molecular formula C14H19N3O3 B1375831 tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate CAS No. 1374651-40-7

tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate

Cat. No.: B1375831
CAS No.: 1374651-40-7
M. Wt: 277.32 g/mol
InChI Key: BGZBMPGQAKCTPO-UHFFFAOYSA-N
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Description

Tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Design

One area of research involves the synthesis of pseudopeptidic compounds using tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate. For instance, Lecinska et al. (2010) reported the synthesis of enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, which can be useful for new drug design (Lecinska et al., 2010).

Dipeptidomimetic Synthesis

Another significant application is in the synthesis of dipeptidomimetics. Weitz et al. (1997) described two routes for synthesizing a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring, a novel, conformationally constrained, seven-membered dipeptidomimetic ring system (Weitz et al., 1997).

Radiopharmaceutical Applications

The compound has also been explored for its potential in radiopharmaceutical applications. He et al. (1994) synthesized [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a high-affinity and selective radioligand for diazepam-insensitive benzodiazepine receptors, showing its potential as a SPECT imaging agent (He et al., 1994).

Heterocyclic Chemistry

In heterocyclic chemistry, Ivanov et al. (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, exploring novel methods and applications in this field (Ivanov et al., 2017).

Synthetic Routes to Saturated Fused Aza Heterocycles

Moskalenko and Boev (2014) investigated the treatment of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate, leading to the formation of a saturated fused heterocyclic system, showing its importance in the synthesis of complex organic molecules (Moskalenko & Boev, 2014).

Properties

IUPAC Name

tert-butyl 7-amino-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-7-9-6-10(15)4-5-11(9)16-12(18)8-17/h4-6H,7-8,15H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZBMPGQAKCTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)N)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 3
tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 4
tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 5
tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
Reactant of Route 6
tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate

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